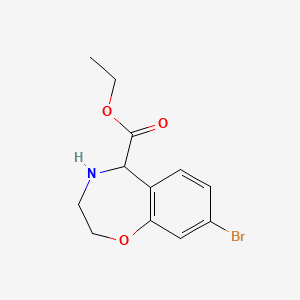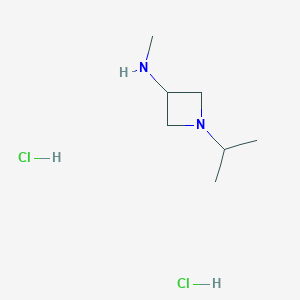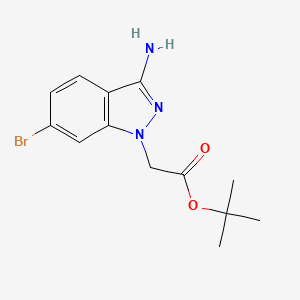
tert-butyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate: is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a tert-butyl ester group, an amino group, and a bromine atom on the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via a cyclization reaction of o-phenylenediamine with a suitable carboxylic acid derivative.
Bromination: The indazole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amination: The brominated indazole is subjected to a nucleophilic substitution reaction with an amine to introduce the amino group.
Esterification: Finally, the tert-butyl ester group is introduced through an esterification reaction using tert-butyl bromoacetate and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the use of continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium thiolate, primary amines, or sodium alkoxide in polar aprotic solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Thiolated, aminated, or alkoxylated indazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor for the development of novel heterocyclic compounds.
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Studied for its interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
- Used in the design of drug candidates targeting specific biological pathways.
Industry:
- Employed in the synthesis of specialty chemicals and advanced materials.
- Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and bromine atom on the indazole ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
tert-Butyl 2-(3-amino-1H-indazol-1-yl)acetate: Lacks the bromine atom, which may affect its reactivity and biological activity.
tert-Butyl 2-(3-amino-6-chloro-1H-indazol-1-yl)acetate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.
tert-Butyl 2-(3-amino-6-fluoro-1H-indazol-1-yl)acetate: Features a fluorine atom, which can influence its stability and bioavailability.
Uniqueness: The presence of the bromine atom in tert-butyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate distinguishes it from other similar compounds. Bromine’s larger atomic size and higher electronegativity can significantly impact the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C13H16BrN3O2 |
|---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
tert-butyl 2-(3-amino-6-bromoindazol-1-yl)acetate |
InChI |
InChI=1S/C13H16BrN3O2/c1-13(2,3)19-11(18)7-17-10-6-8(14)4-5-9(10)12(15)16-17/h4-6H,7H2,1-3H3,(H2,15,16) |
InChI Key |
XWAPROLPMRVGAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=CC(=C2)Br)C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


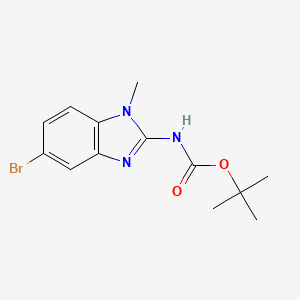
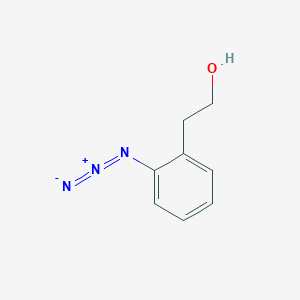
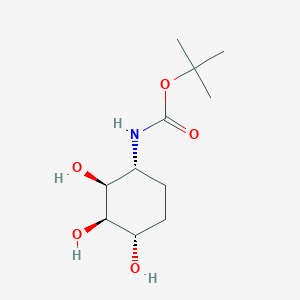
![3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]](/img/structure/B13508979.png)
![(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B13508990.png)
![rac-(1'R,2R,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B13508991.png)
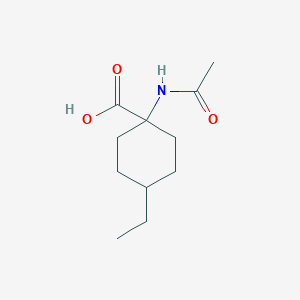
![Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13509004.png)
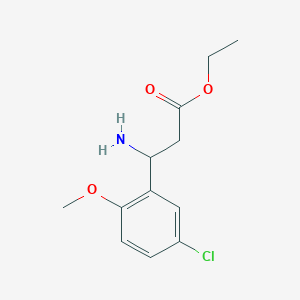
![1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene](/img/structure/B13509019.png)
![[(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride](/img/structure/B13509022.png)
![rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol](/img/structure/B13509034.png)
